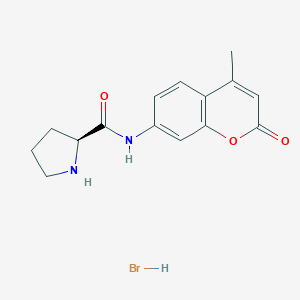

![molecular formula C14H12ClNO4S B054888 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 117309-47-4](/img/structure/B54888.png)

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid

Vue d'ensemble

Description

Synthesis Analysis

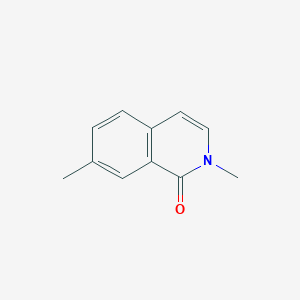

The synthesis of compounds similar to 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid often involves complex reactions, including sulfonylation, esterification, and the use of protective groups to achieve the desired structural features. For example, the synthesis of sulfonamides bearing quinazolinones involves reactions with thionyl chloride and subsequent treatment with various amines and aldehydes to prepare Schiff bases, demonstrating the intricate steps needed to introduce sulfonyl and amino groups into complex molecules (Patel et al., 2010).

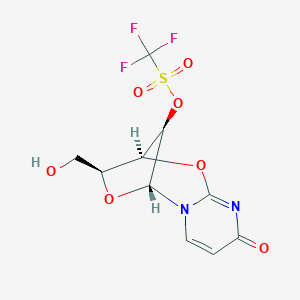

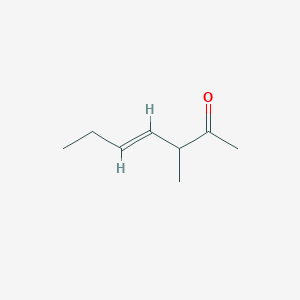

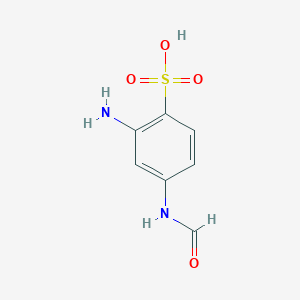

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those related to 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, is characterized by the presence of sulfonyl and amino groups attached to aromatic rings. These groups significantly influence the electronic and spatial configuration of the molecule, affecting its reactivity and interaction with other molecules. For instance, the crystal structures of sulfonated compounds reveal details about intramolecular and intermolecular hydrogen bonding, which are crucial for understanding their stability and reactivity (Barreiro et al., 2011).

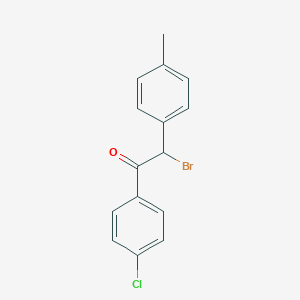

Chemical Reactions and Properties

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid and its analogs participate in various chemical reactions, highlighting the reactivity of the sulfonyl and amino groups. These reactions include sulfonation, amination, and coupling reactions, which are fundamental in synthesizing complex molecules. The reactivity of these groups under different conditions provides insights into the synthesis of diverse derivatives with potential applications in different fields (Kato et al., 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. For example, the presence of sulfonamide and chlorophenyl groups can influence the compound's polarity, making it more soluble in certain solvents, which is critical for its applications in medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by the functional groups present in the molecule. Studies on similar compounds show that the sulfonamide group acts as a good leaving group in intramolecular substitution reactions, enabling the synthesis of cyclic compounds and other complex structures (Yen et al., 2010).

Applications De Recherche Scientifique

Summary of the Application

The compound “2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid” and its derivative “1,3-oxazol-5(4H)-one” have been synthesized and evaluated for their antimicrobial activity .

Results or Outcomes

The antimicrobial evaluation revealed that these compounds exhibited antimicrobial activity against Gram-positive bacterial strains and the new 1,3-oxazole containing a phenyl group at 5-position against the C. albicans strain .

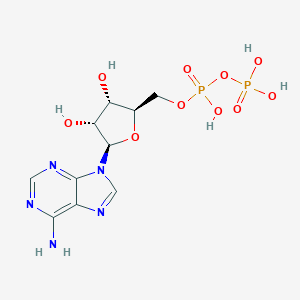

2. Antiviral Activity

Summary of the Application

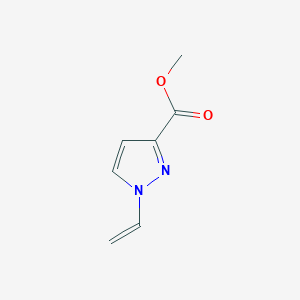

Indole derivatives, such as “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate”, have been synthesized and reported as antiviral agents .

Methods of Application or Experimental Procedures

The compounds were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .

Results or Outcomes

The compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

3. Electrophilic Aromatic Substitution

Summary of the Application

The sulfonyl group in “2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid” can potentially be used in electrophilic aromatic substitution reactions .

Methods of Application or Experimental Procedures

The sulfonyl group can act as a good leaving group in electrophilic aromatic substitution reactions .

Results or Outcomes

The outcome of these reactions can vary depending on the specific conditions and reactants used .

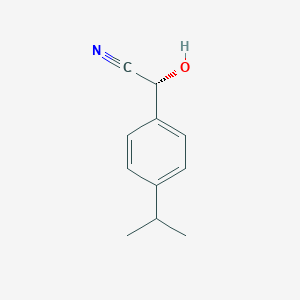

4. Anticancer Activity

Summary of the Application

“4-Chlorophenylacetic acid” has been reported to possess anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

Methods of Application or Experimental Procedures

The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

Results or Outcomes

The exact outcomes can vary depending on the specific conditions and reactants used .

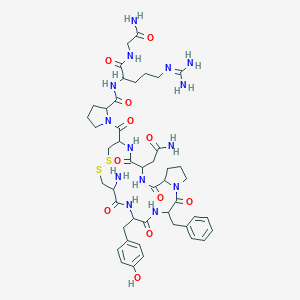

5. Proteomics Research

Summary of the Application

“2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid” is a product used for proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular research context .

Results or Outcomes

The outcomes can vary depending on the specific conditions and reactants used .

6. Antimicrobial Activity

Summary of the Application

The compound “2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid” and its derivative “1,3-oxazol-5(4H)-one” have been synthesized and evaluated for their antimicrobial activity .

Results or Outcomes

The antimicrobial evaluation revealed that these compounds exhibited antimicrobial activity against Gram-positive bacterial strains and the new 1,3-oxazole containing a phenyl group at 5-position against the C. albicans strain .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGHLRLGTZRRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377527, DTXSID301215817 | |

| Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |

CAS RN |

251096-79-4, 117309-47-4 | |

| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.